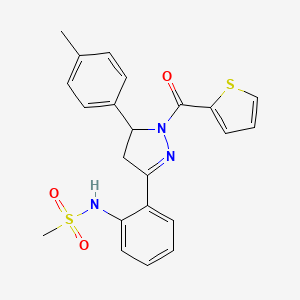
N-(2-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that incorporates multiple functional groups, including a thiophene ring and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C22H21N3O3S2
- Molecular Weight : 439.55 g/mol
- IUPAC Name : N-[4-[3-(2-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
The compound's structure features a thiophene carbonyl group linked to a pyrazole derivative, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to this compound. The pyrazole scaffold has been associated with various mechanisms of action against cancer cells:
- Cytotoxicity : Compounds containing the pyrazole moiety have shown significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with similar structures exhibited IC50 values ranging from 36 nM to over 300 nM against different cancer types, including colorectal and liver cancers .
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with cancer cell signaling pathways. The presence of electronegative groups in the structure may enhance these effects by increasing interactions with biological targets .
Other Biological Activities
In addition to anticancer properties, pyrazole derivatives have demonstrated a wide range of biological activities:
- Anti-inflammatory : Some studies indicate that pyrazole compounds can reduce inflammation markers and may be effective in treating inflammatory diseases .
- Antimicrobial : Pyrazoles exhibit antibacterial and antifungal activities, making them candidates for further investigation in infectious disease treatment .
- Antioxidant Properties : The antioxidant potential of these compounds suggests they could play a role in protecting cells from oxidative stress .
Case Study 1: Cytotoxicity Assessment
A recent investigation into the cytotoxic effects of various pyrazole derivatives demonstrated that modifications in the chemical structure significantly influence their biological activity. For example, compounds with halogen substitutions showed enhanced potency against specific cancer cell lines compared to their unsubstituted counterparts. The study utilized several assays, including MTT and Brine Shrimp Lethality Assay, to evaluate cytotoxicity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HCT116 | 120 |
| Compound B | MCF7 | 150 |
| Compound C | DLDI | 90 |
Case Study 2: Mechanistic Studies
Mechanistic studies have revealed that certain pyrazole derivatives can inhibit key enzymes involved in cancer progression. For instance, selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis, was observed with some derivatives showing subnanomolar inhibition values . This suggests a targeted approach for developing anticancer therapies based on this scaffold.
属性
IUPAC Name |
N-[2-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-15-9-11-16(12-10-15)20-14-19(23-25(20)22(26)21-8-5-13-29-21)17-6-3-4-7-18(17)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEONWMIFJDDXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














